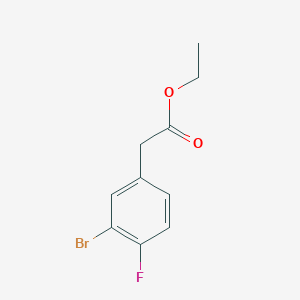

(3-Bromo-4-fluorophenyl)acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(3-bromo-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWNXKVMDNGRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)acetic acid ethyl ester typically involves the esterification of (3-Bromo-4-fluorophenyl)acetic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of (3-Bromo-4-fluorophenyl)acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process may also include purification steps like distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles like amines or thiols.

Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the compound can undergo reduction reactions to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis of the ester group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products like (3-Amino-4-fluorophenyl)acetic acid ethyl ester or (3-Mercapto-4-fluorophenyl)acetic acid ethyl ester can be formed.

Hydrolysis Products: (3-Bromo-4-fluorophenyl)acetic acid.

Reduction Products: (3-Bromo-4-fluorophenyl)ethanol.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(3-Bromo-4-fluorophenyl)acetic acid ethyl ester plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs. For instance, it has been utilized in the preparation of 4-oxo-1,4-dihydropyridine-3-carboxamide derivatives, which act as inhibitors of Axl tyrosine kinase and have potential anticancer properties .

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of several derivatives from this compound that showed promising inhibitory activity against cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring significantly enhanced the potency of these compounds .

Biochemical Research

Investigating Enzyme Mechanisms

This compound is employed in biochemical research to explore the mechanisms of action of specific enzymes and receptors. Researchers utilize it to understand disease pathways and identify potential therapeutic targets. For example, studies have shown that fluorine substitution can dramatically alter biological activity, which is critical for designing effective inhibitors .

Data Table: Biological Activity Comparison

| Compound | EC50 (µM) | Modification |

|---|---|---|

| Unsubstituted Phenyl | 22 | None |

| 4-Fluoro Phenyl | 1.2 | Fluorine at 4-position |

| 3-Methyl Compound | 12 | Methyl at 3-position |

| 4-Fluoro, 3-Methyl | 0.35 | Fluorine at 4-position and Methyl at 3-position |

Material Science

Development of Novel Materials

The compound is under investigation for its potential to create novel materials with specific electronic and optical properties. These materials are beneficial for developing advanced sensors and devices. The unique properties imparted by the bromine and fluorine substituents allow for tailored functionalities in material applications .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, (3-Bromo-4-fluorophenyl)acetic acid ethyl ester contributes to formulating effective herbicides and pesticides. Its structural characteristics enhance the efficacy of agrochemicals aimed at improving crop protection against pests and diseases .

Analytical Chemistry

Quality Control Applications

This compound is utilized in various analytical methods for detecting and quantifying other compounds, aiding quality control processes in industries such as pharmaceuticals and food safety. Its role as a reagent facilitates accurate measurements in complex mixtures .

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)acetic acid ethyl ester depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound’s molecular weight (261.09 g/mol) is higher than Ethyl 4-bromophenylacetate (243.10 g/mol) due to the additional fluorine atom .

- Ethyl bromodifluoroacetate, which contains two fluorine atoms on the acetate moiety, has a lower molecular weight (202.99 g/mol) owing to its smaller aromatic substituent .

Physical Properties :

- Melting Points : Brominated phenylacetates (e.g., Ethyl 4-bromophenylacetate, mp 29–31°C) typically exhibit lower melting points compared to their carboxylic acid precursors (e.g., 4-bromophenylacetic acid, mp 114–117°C) due to reduced hydrogen bonding in esters .

- Boiling Points : Ethyl 4-bromophenylacetate boils at 88–90°C under reduced pressure (0.35 mmHg), whereas Ethyl bromodifluoroacetate has a higher boiling point (111–112°C at 70 mmHg), likely due to increased polarity from fluorine atoms .

Electronic and Reactivity Profiles: The electron-withdrawing effects of bromine and fluorine in the target compound decrease electron density on the aromatic ring, rendering it less reactive toward electrophilic substitution compared to non-halogenated analogs. Fluorine’s electronegativity may enhance hydrolysis resistance of the ester group compared to purely brominated analogs, though this requires experimental validation .

Applications :

- Pharmaceutical Intermediates : Ethyl 4-bromophenylacetate and related esters are used in drug synthesis (e.g., as reference standards in ANDA/NDA filings) .

- Agrochemicals : Fluorinated esters like Ethyl 4-(trifluoromethyl)phenylacetate are valuable in pesticide development due to their metabolic stability .

Research Findings and Mechanistic Insights

- Synthetic Routes: highlights the use of ethyl chloroacetate in esterifying phenolic compounds, suggesting a viable pathway for synthesizing the target compound via similar methods .

- Crystallography : Single-crystal X-ray studies (e.g., ) on brominated amides reveal planar aromatic rings and intermolecular hydrogen bonding, which may extrapolate to the ester’s solid-state behavior .

- Safety Profiles : Ethyl 4-bromophenylacetate is classified as irritating (R36/37/38), and the target compound may pose similar or heightened hazards due to fluorine’s reactivity .

Biological Activity

Overview

(3-Bromo-4-fluorophenyl)acetic acid ethyl ester is an organic compound with the molecular formula . This compound is a derivative of phenylacetic acid, characterized by the substitution of bromine and fluorine atoms at the 3 and 4 positions of the phenyl ring, respectively. The unique structural features impart distinctive biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of (3-Bromo-4-fluorophenyl)acetic acid ethyl ester is primarily attributed to its ability to act as a substrate for various enzymes, particularly esterases that catalyze the hydrolysis of ester bonds. The presence of fluorine enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets. This mechanism is crucial for its applications in drug development and enzyme studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to (3-Bromo-4-fluorophenyl)acetic acid ethyl ester. For instance, derivatives with similar structures have shown significant activity against various pathogens. A comparative analysis indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that modifications in the aryl group can lead to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The introduction of fluorine into the structure has been shown to significantly influence biological activity. In a study examining various aryl acetamide derivatives, it was observed that the presence of fluorine at specific positions could enhance potency dramatically. For example, substituting a hydrogen atom with fluorine at the 4-position resulted in a notable decrease in EC50 values from 22 μM to as low as 0.35 μM for some compounds . This indicates that fluorination can be a strategic modification in optimizing drug candidates.

Case Studies

- Inhibition Studies on Enzymes : A study focused on histone deacetylase (HDAC) inhibition demonstrated that fluorinated compounds could exhibit varying degrees of selectivity and potency. The introduction of fluorine at different positions influenced not only the potency but also the selectivity towards specific HDAC isoforms, showcasing the importance of structural modifications in drug design .

- Antitubercular Activity : In high-throughput screening against Mycobacterium tuberculosis, compounds structurally similar to (3-Bromo-4-fluorophenyl)acetic acid ethyl ester were evaluated for their inhibitory effects on MmpL3, a critical target in tuberculosis treatment. Some analogs demonstrated promising MIC values while maintaining favorable physicochemical properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| (3-Bromo-4-chlorophenyl)acetic acid ethyl ester | Chlorine instead of fluorine at position 4 | Moderate activity |

| (3-Bromo-4-methylphenyl)acetic acid ethyl ester | Methyl group at position 4 | Lower potency compared to fluorinated analogs |

| (3-Bromo-4-nitrophenyl)acetic acid ethyl ester | Nitro group at position 4 | Enhanced antibacterial properties |

This table illustrates how variations in substituents can lead to significant differences in biological activity, emphasizing the role of halogenation in modulating pharmacological effects.

Q & A

Q. What are the standard synthetic routes for (3-Bromo-4-fluorophenyl)acetic acid ethyl ester?

The ester is typically synthesized via acid-catalyzed esterification of (3-bromo-4-fluorophenyl)acetic acid with ethanol. Alternative routes include transesterification or coupling reactions using halogenated intermediates. For example, patents describe using ethyl 2-(7-((3-bromo-4-fluorophenyl)carbamoyl)-1H-imidazo[4,5-b]pyridin-2-yl)acetate as a key intermediate in analogous syntheses . Bromo-fluoro aromatic precursors (e.g., 3-bromo-4-fluorobenzaldehyde derivatives) are often prepared via halogenation or cross-coupling reactions under palladium catalysis .

Q. How is the purity of (3-Bromo-4-fluorophenyl)acetic acid ethyl ester characterized?

Purity is assessed using HPLC (>98% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity. Physical properties like melting point (mp: 29–31°C) and refractive index (d: 1.3893) are critical for validation, as seen in structurally similar ethyl 4-bromophenylacetate . Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, while elemental analysis ensures correct Br/F stoichiometry .

Q. What solvents and conditions stabilize this ester during storage?

The ester is hygroscopic and light-sensitive. Storage in anhydrous solvents (e.g., dichloromethane or THF) under inert gas (N₂/Ar) at –20°C is recommended. Stabilizers like BHT (butylated hydroxytoluene) may prevent radical degradation. Decomposition risks increase above 40°C, as noted for analogous bromophenyl esters .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yields are maximized by:

- Catalyst selection : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) for esterification.

- Solvent choice : Toluene or DMF for azeotropic water removal.

- Temperature control : 80–100°C for 12–24 hours, monitored via TLC. A patent synthesis of related imidazo[4,5-b]pyridine derivatives achieved >90% yield using stoichiometric ethanol and reflux conditions . Microwave-assisted synthesis reduces reaction time by 50% .

Q. What analytical methods resolve contradictions in spectral data for this compound?

Conflicting IR or NMR signals (e.g., overlapping aromatic protons) are resolved via:

- 2D NMR (COSY, HSQC) : Assigns coupling between Br/F-substituted aromatic protons.

- High-resolution MS : Confirms molecular ion [M+H]⁺ at m/z 261.0/263.0 (Br isotopic pattern).

- X-ray crystallography : Validates spatial arrangement of bromo/fluoro substituents, critical for structure-activity studies .

Q. How does the electron-withdrawing effect of Br/F substituents influence reactivity?

The meta-bromo and para-fluoro groups enhance electrophilicity of the acetic acid moiety, facilitating nucleophilic acyl substitutions (e.g., amidations). DFT calculations show the fluorine atom reduces electron density at the carbonyl carbon by 15–20%, accelerating reactions with amines or Grignard reagents . This effect is leveraged in medicinal chemistry to synthesize bioactive derivatives .

Q. What role does this ester play in drug intermediate synthesis?

It serves as a precursor for kinase inhibitors and antiviral agents. For example, ethyl esters of bromo-fluorophenylacetic acid are coupled with heterocyclic amines to form imidazo[4,5-b]pyridine carboxamides, which exhibit nanomolar potency against oncology targets . The ester’s lipophilicity also improves blood-brain barrier penetration in CNS drug candidates .

Methodological Guidance

Q. How to troubleshoot low yields in esterification reactions?

- Excess alcohol : Use 3–5 equivalents of ethanol to shift equilibrium.

- Dehydration agents : Molecular sieves (4Å) or MgSO₄ absorb water.

- Side-reactions : Monitor for acid-catalyzed halogen loss (e.g., HBr/HF evolution) via pH strips or conductivity sensors .

Q. What safety protocols are critical for handling this compound?

- Ventilation : Use fume hoods due to volatile organic ester vapors.

- PPE : Nitrile gloves and goggles; avoid skin contact (R36/37/38 hazards) .

- Waste disposal : Halogenated waste must be incinerated to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.